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molecular formula C6H2ClF3O2S B1306079 3,4,5-Trifluorobenzenesulfonyl chloride CAS No. 351003-43-5

3,4,5-Trifluorobenzenesulfonyl chloride

Cat. No. B1306079
M. Wt: 230.59 g/mol
InChI Key: HSEHKULCGSMHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951972B2

Procedure details

The flask containing the SOCl2/H2O solution is cooled again to −10° C. and a catalytic amount of Cu(I)Cl (˜50 mg) was added. The solution turns dark green in color. The flask was fitted with a 500 mL addition funnel (previously chilled to 0° C.) and the 3,4,5-trifluorodiazobenzene solution was quickly transferred to the funnel. The solution was immediately added dropwise over a period of 3 min. After addition, the reaction mixture slowly turns darker green in color, but after stirring for 5 min becomes bright, lime green. The reaction was stirred for an additional hour while warming to room temperature. The reaction mixture was transferred to a separatory funnel and extracted with CH2Cl2 (3×200 mL). The organic phases are combined and dried over anhydrous Na2SO4, filtered, and concentrated to give a dark-bronze oil (79.5 g, 83%).
Name
SOCl2 H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I)Cl
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
3,4,5-trifluorodiazobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]([Cl:4])Cl.[OH2:5].[F:6][C:7]1[CH2:8][C:9](=[N+]=[N-])[CH:10]=[C:11]([F:14])[C:12]=1[F:13]>>[F:6][C:7]1[CH:8]=[C:9]([S:2]([Cl:4])(=[O:1])=[O:5])[CH:10]=[C:11]([F:14])[C:12]=1[F:13] |f:0.1|

Inputs

Step One
Name
SOCl2 H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl.O
Step Two
Name
Cu(I)Cl
Quantity
50 mg
Type
reactant
Smiles
Step Three
Name
3,4,5-trifluorodiazobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1CC(C=C(C1F)F)=[N+]=[N-]
Step Four
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
after stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a 500 mL addition funnel (
ADDITION
Type
ADDITION
Details
The solution was immediately added dropwise over a period of 3 min
Duration
3 min
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
The reaction was stirred for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
while warming to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC=1C=C(C=C(C1F)F)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 79.5 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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